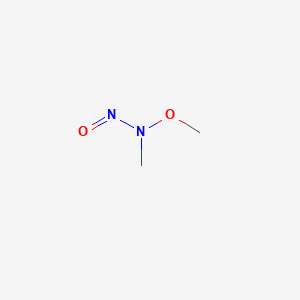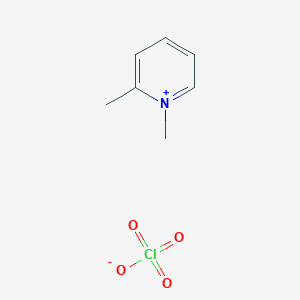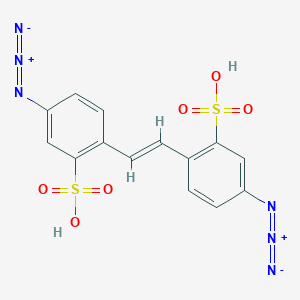![molecular formula C15H23NO4S B231910 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine, also known as DESP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DESP belongs to the class of sulfonyl-containing compounds and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine is not fully understood. However, it has been proposed that 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine may exert its biological activities through the inhibition of certain enzymes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has also been shown to modulate the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine also has some limitations. It has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has not been extensively studied in vivo, which limits its potential applications in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine. One potential area of research is the development of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine and its potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine in vivo.
Synthesemethoden
The synthesis of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with piperidine in the presence of a base. The reaction yields 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine as a white crystalline solid. The purity of 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. 1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Eigenschaften
Molekularformel |
C15H23NO4S |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-(2,5-diethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO4S/c1-3-19-13-8-9-14(20-4-2)15(12-13)21(17,18)16-10-6-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3 |
InChI-Schlüssel |
JWMZWJWNUFKZLY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)








